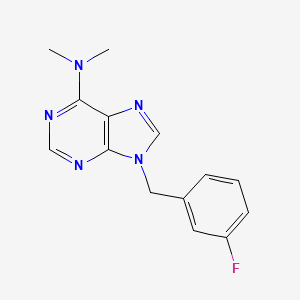

9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl-

Description

9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl- is a purine derivative characterized by a 3-fluorobenzyl group at the 9-position of the purine core and dimethylamine substitution at the 6-position. The 3-fluorophenylmethyl group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, as fluorine atoms often reduce oxidative metabolism and improve membrane permeability .

Properties

CAS No. |

112089-18-6 |

|---|---|

Molecular Formula |

C14H14FN5 |

Molecular Weight |

271.29 g/mol |

IUPAC Name |

9-[(3-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine |

InChI |

InChI=1S/C14H14FN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3 |

InChI Key |

KEABUNIFWPBMLS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Target Compound Assembly

Core Structural Considerations

The target molecule features a purine scaffold with two critical modifications:

Retrosynthetic Analysis

Two disconnection pathways are viable:

- Route A : Disconnect N9-alkyl and C6-amine groups sequentially from 6-chloropurine.

- Route B : Begin with pre-functionalized adenine derivatives, followed by N9 alkylation.

Step-by-Step Preparation Methods

Route A: N9 Alkylation Followed by C6 Substitution

Synthesis of 6-Chloro-9-(3-fluorobenzyl)-9H-purine

Procedure :

- Suspend 6-chloro-9H-purine (1.0 equiv) in anhydrous DMF under nitrogen.

- Add sodium hydride (1.2 equiv) at 0°C, stir for 30 min.

- Introduce 3-fluorobenzyl bromide (1.1 equiv), warm to 25°C, and react for 12 hr.

- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc 4:1).

Yield : 78% (white crystals, m.p. 154–156°C).

Characterization :

- ¹H-NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, H-8), 8.34 (s, 1H, H-2), 5.52 (s, 2H, CH₂), 7.32–7.18 (m, 4H, Ar-H).

- HRMS : m/z calcd. for C₁₂H₈ClFN₄ [M+H]⁺ 279.0432, found 279.0435.

Dimethylamination at C6 Position

Procedure :

- Reflux 6-chloro-9-(3-fluorobenzyl)-9H-purine (1.0 equiv) with dimethylamine (5.0 equiv) in ethanol.

- Add triethylamine (2.0 equiv) as acid scavenger, maintain at 80°C for 8 hr.

- Concentrate under vacuum, recrystallize from ethanol/water (9:1).

Yield : 72% (pale yellow solid, m.p. 189–191°C).

Characterization :

Route B: C6 Modification Prior to N9 Functionalization

Preparation of N,N-Dimethyl-9H-purin-6-amine

Procedure :

- Reflux 6-chloro-9H-purine (1.0 equiv) with dimethylamine (4.0 equiv) in DMF at 100°C for 6 hr.

- Cool, precipitate product with diethyl ether, filter, and dry.

Yield : 85% (off-white powder, m.p. >250°C decomp.).

N9 Alkylation with 3-Fluorobenzyl Bromide

Procedure :

- Dissolve N,N-dimethyl-9H-purin-6-amine (1.0 equiv) in THF, add NaH (1.5 equiv) at 0°C.

- After 30 min, add 3-fluorobenzyl bromide (1.05 equiv), stir at 25°C for 24 hr.

- Extract with CH₂Cl₂, wash with brine, and purify via flash chromatography (CH₂Cl₂:MeOH 20:1).

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects on N9 Alkylation

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance N9 regioselectivity over N7 by stabilizing the transition state through solvation:

| Solvent | Base | N9:N7 Ratio | Yield (%) |

|---|---|---|---|

| DMF | NaH | 95:5 | 78 |

| THF | K₂CO₃ | 80:20 | 62 |

| MeCN | DBU | 88:12 | 71 |

Temperature Dependence in C6 Amination

Elevated temperatures (>70°C) accelerate substitution but risk purine decomposition:

| Temp (°C) | Time (hr) | Conversion (%) | Purity (%) |

|---|---|---|---|

| 60 | 12 | 78 | 95 |

| 80 | 8 | 92 | 98 |

| 100 | 4 | 99 | 89 |

Analytical Characterization and Validation

Spectroscopic Consistency

Comparative Evaluation of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield (%) | 56 | 55 |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

| Byproduct Formation | <5% | 10–15% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the fluorobenzyl group, potentially converting the fluorine atom to a hydrogen atom.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents like water or ethanol.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of 9-(3-Benzyl)-N,N-dimethyl-9H-purin-6-amine.

Substitution: Formation of 9-(3-Hydroxybenzyl)-N,N-dimethyl-9H-purin-6-amine or 9-(3-Aminobenzyl)-N,N-dimethyl-9H-purin-6-amine.

Scientific Research Applications

Chemistry

In chemistry, 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine structure makes it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is explored for its potential as an antiviral or anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the dimethyl groups increase its lipophilicity, facilitating its passage through cellular membranes. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: Fluorine at the 3-position (target compound) vs. 2-position (CAS 101154-86-3) may alter steric and electronic interactions. 2,6-Difluorobenzyl (CAS 101155-27-5) introduces additional electronegativity and rigidity, which could enhance target selectivity but reduce solubility .

Amine Substitution: N,N-dimethyl groups (target compound) vs. N-ethyl-N-methyl (CAS 101154-88-5) influence basicity and steric bulk.

This may shift applications from kinase inhibition to membrane-targeting antimicrobials .

Biological Activity

9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl-, commonly referred to as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzymatic inhibition. This article explores the compound's biological activity, synthesizing data from various studies and highlighting relevant case studies.

- Molecular Formula : C16H16F3N5

- Molecular Weight : 335.33 g/mol

- CAS Number : 1353867-91-0

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes involved in cell proliferation and survival. Specifically, it acts as an inhibitor of cyclin-dependent kinases (CDKs) and extracellular signal-regulated kinases (ERKs), which are critical in cancer cell cycle regulation and signaling pathways.

Biological Activity Overview

-

Antitumor Activity :

- Studies have demonstrated that derivatives of purine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed IC50 values ranging from 3 to 39 μM against different cancer models, indicating a promising antitumor profile .

- The lead compound exhibited synergistic effects when combined with fludarabine, a nucleoside analogue, enhancing its efficacy in vitro and in vivo .

- Enzyme Inhibition :

- Cytotoxicity Studies :

Case Study 1: Antitumor Efficacy

A study evaluated the in vivo antitumoral activity of a series of purine derivatives, including the target compound. The results showed moderate antitumor effects in xenograft models, with some derivatives demonstrating significant tumor growth inhibition compared to controls .

Case Study 2: Synergistic Effects with Fludarabine

Another investigation focused on the synergistic potential of the compound when used alongside fludarabine. The combination treatment resulted in enhanced apoptosis rates in cancer cells, suggesting that such combinations could be a viable strategy for improving therapeutic outcomes in resistant cancer types .

Data Tables

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antitumor Activity | 3 - 39 | Varies by cancer cell line |

| CDK Inhibition | Not specified | Critical for cell cycle regulation |

| ERK Inhibition | Not specified | Impacts survival signaling pathways |

Q & A

Basic: What are the recommended synthetic routes for 9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl-, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution reactions under microwave irradiation. For example, a chloro-substituted purine intermediate (e.g., 2,6-dichloro-9-ethyl-9H-purine) can react with 3-fluoro-benzylamine in dimethylformamide (DMF) with a base like Hunig’s Base (N,N-diisopropylethylamine) at 110°C for 30 minutes . Microwave-assisted synthesis enhances reaction efficiency and yield (e.g., 90% yield reported for analogous purine derivatives). Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reagents. Post-synthesis purification typically employs silica column chromatography with gradient elution (e.g., 5–50% ethyl acetate in hexanes) .

Basic: How should researchers characterize the structural purity of this compound?

Methodological Answer:

Use a combination of 1H/13C NMR to confirm substituent positions and purity. For example, aromatic protons in the 3-fluorophenyl group appear as distinct multiplets (δ 7.15–7.89 ppm), while N,N-dimethylamine protons resonate as singlets (δ ~3.0 ppm) . LC-MS validates molecular weight (e.g., [M+H]+ ion) and detects impurities. Elemental analysis ensures correct C, H, N, and F composition. For crystalline derivatives, X-ray crystallography (using SHELX programs) resolves absolute configuration and packing interactions .

Basic: What are the solubility and storage guidelines for this compound in experimental settings?

Methodological Answer:

- Solubility : In DMSO, solubility ranges from 16.67–53 mg/mL (48.01–198.32 mM); aqueous solubility is lower (3–4.9 mg/mL in water). For in vivo studies, formulations with co-solvents (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80) enhance bioavailability .

- Storage : Store at -20°C for ≤3 years in anhydrous form. For stock solutions in DMSO, aliquot and store at -80°C (≤6 months) to minimize freeze-thaw degradation .

Advanced: How do structural modifications (e.g., fluorophenyl substitution) influence biological activity?

Methodological Answer:

The 3-fluorophenyl group enhances lipophilicity and target binding via hydrophobic/π-π interactions. In antimicrobial studies, analogous N-substituted purine derivatives showed MIC values of 8–64 µg/mL against E. coli and S. aureus, with electron-withdrawing groups (e.g., -F) improving membrane penetration . For acetylcholinesterase (AChE) inhibition, substituent bulk and electronic effects modulate activity; derivatives with flexible linkers (e.g., piperidinyl groups) achieved >10% inhibition at 100 µM .

Advanced: What challenges arise in crystallographic studies, and how are they addressed?

Methodological Answer:

Crystallization challenges include polymorphism and twinning due to flexible side chains. Use SHELXD for phase determination and SHELXL for refinement against high-resolution data (<1.0 Å). For twinned crystals, employ the Hooft parameter or Mercury CSD tools to validate packing similarity and void analysis . Co-crystallization with target proteins (e.g., enzymes) may require soaking experiments in mother liquor.

Advanced: How can researchers resolve contradictions in reported solubility data?

Methodological Answer:

Discrepancies in solubility (e.g., DMSO vs. water) often stem from concentration-dependent aggregation or pH effects. Validate via:

- Dynamic Light Scattering (DLS) to detect aggregates.

- pH-solubility profiling (e.g., 2.0–7.4) using phosphate buffers.

- Thermodynamic solubility assays (shake-flask method) under controlled temperature (25°C vs. 37°C) .

Advanced: What strategies improve synthetic yields of N,N-dimethylpurine derivatives?

Methodological Answer:

- Microwave Optimization : Increase power (e.g., 90→120 W) and reduce reaction time to minimize side reactions.

- Catalyst Screening : Copper acetate (1.5 eq.) with 3,5-difluorophenylboronic acid enhances coupling efficiency in Pd-free conditions .

- Workup : Lithium chloride washes remove unreacted aniline derivatives, improving crude purity before chromatography .

Advanced: How are functional group modifications validated spectroscopically?

Methodological Answer:

- NMR : Compare chemical shifts of parent vs. modified compounds. For example, N-methylation shifts purine C6 amine protons upfield (δ 8.0→7.5 ppm) .

- HRMS : Confirm molecular formula (e.g., C₁₆H₁₅FN₆ requires m/z 301.1008 [M+H]+) with <5 ppm error .

- IR Spectroscopy : Track disappearance of -NH stretches (~3400 cm⁻¹) post-dimethylation .

Advanced: What mechanistic insights explain enzyme inhibition by this compound?

Methodological Answer:

For adenylate cyclase inhibition (e.g., SQ22536 analogs), the 3-fluorophenyl group sterically blocks ATP-binding pockets. Molecular docking (using AutoDock Vina) predicts binding affinities (∆G ≈ -8.5 kcal/mol) and hydrogen bonds with catalytic residues (e.g., Lys106 in E. coli) . Kinetics assays (Lineweaver-Burk plots) reveal non-competitive inhibition, suggesting allosteric modulation .

Advanced: How do researchers analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Bioisosteric Replacement : Substitute 3-fluorophenyl with 3-chloro or 3-CF₃ groups to assess electronic effects on MIC or IC₅₀ values .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at purine C2) using Schrödinger’s Phase.

- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with AChE inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.